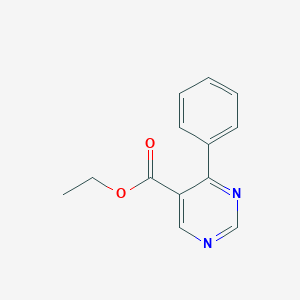

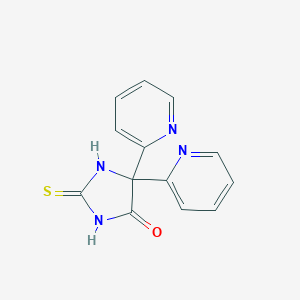

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

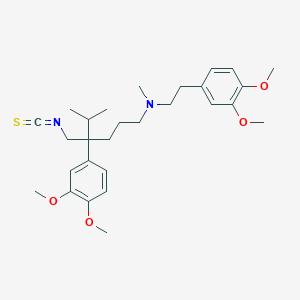

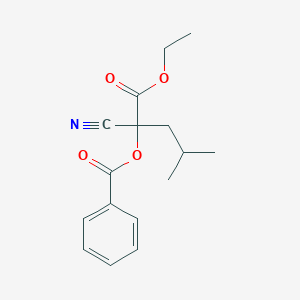

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate, also known as Methyl-DAPT, is an organic compound that can be used as a pharmaceutical intermediate for the synthesis of various drugs and as a research tool for biological studies. Methyl-DAPT is a derivative of thiophene, a five-membered ring of sulfur-containing heterocyclic compounds. It is a highly versatile compound that has been used in various scientific applications, including in vivo and in vitro studies, as well as in biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene derivatives, including “Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate”, have been extensively used in medicinal chemistry . They exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . It’s plausible that “Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate” could also be used in similar applications.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests potential applications for “Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate” in the development of treatments for atherosclerosis.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate” could potentially be used in similar industrial applications.

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate” could have potential applications in the field of material science.

Synthesis of Other Thiophene Derivatives

“Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate” could potentially be used in the synthesis of other thiophene derivatives. For example, Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .

Eigenschaften

IUPAC Name |

methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYJCDZZCPONPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377109 |

Source

|

| Record name | Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | |

CAS RN |

104636-77-3 |

Source

|

| Record name | Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)